![molecular formula C15H20N4O B10967916 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-3-phenylurea](/img/structure/B10967916.png)
1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-3-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-3-phenylurea is a synthetic organic compound that belongs to the class of urea derivatives. This compound features a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms. The presence of the pyrazole ring imparts unique chemical and biological properties to the compound, making it of interest in various fields such as medicinal chemistry, agrochemicals, and materials science.
Vorbereitungsmethoden
The synthesis of 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-3-phenylurea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, 1-ethyl-5-methyl-1H-pyrazole can be prepared by reacting ethyl acetoacetate with hydrazine hydrate under reflux conditions.
Alkylation: The pyrazole ring is then alkylated using an appropriate alkylating agent, such as methyl iodide, to introduce the methyl group at the nitrogen atom.
Urea Formation: The final step involves the reaction of the alkylated pyrazole with phenyl isocyanate to form the desired urea derivative. This reaction is typically carried out in an inert solvent like dichloromethane at room temperature.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically targets the methyl groups, converting them into carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the urea moiety to amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
1-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-3-phenylurea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity. It may exhibit anti-inflammatory, analgesic, or anticancer properties.
Agrochemicals: It can be used as a precursor for the synthesis of herbicides or pesticides, leveraging its ability to interact with biological targets in plants and pests.
Materials Science: The compound’s unique chemical properties make it suitable for use in the development of novel materials, such as polymers or coatings with specific functionalities.
Wirkmechanismus
The mechanism of action of 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-3-phenylurea involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit cyclooxygenase enzymes, reducing inflammation and pain. The pyrazole ring and urea moiety are crucial for binding to these targets, influencing the compound’s efficacy and selectivity.
Vergleich Mit ähnlichen Verbindungen
1-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-3-phenylharnstoff kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
1-Phenyl-3-(1H-pyrazol-4-yl)harnstoff: Diese Verbindung fehlt die Ethyl- und Methylsubstituenten am Pyrazolring, was sich auf ihre biologische Aktivität und chemische Reaktivität auswirken kann.
1-(4-Methyl-1H-pyrazol-3-yl)-3-phenylharnstoff: Die Position der Methylgruppe am Pyrazolring ist unterschiedlich, was möglicherweise zu Variationen in ihrer Interaktion mit biologischen Zielstrukturen führt.
1-(1H-Pyrazol-4-yl)-3-phenylharnstoff: Diese einfachere Verbindung fehlt die zusätzlichen Alkylgruppen, was zu unterschiedlichen pharmakokinetischen und pharmakodynamischen Eigenschaften führen kann.
Die Einzigartigkeit von 1-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-3-phenylharnstoff liegt in seinem spezifischen Substitutionsschema, das seine Bindungsaffinität und Selektivität für bestimmte molekulare Zielstrukturen verbessern kann, wodurch es zu einer wertvollen Verbindung für verschiedene Anwendungen wird.
Eigenschaften
Molekularformel |
C15H20N4O |
|---|---|
Molekulargewicht |
272.35 g/mol |
IUPAC-Name |
1-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-1-methyl-3-phenylurea |
InChI |
InChI=1S/C15H20N4O/c1-4-19-12(2)13(10-16-19)11-18(3)15(20)17-14-8-6-5-7-9-14/h5-10H,4,11H2,1-3H3,(H,17,20) |
InChI-Schlüssel |
OPXZPJADNJADRN-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=C(C=N1)CN(C)C(=O)NC2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-methyl-N-[1-(oxolan-2-yl)ethyl]furan-2-carboxamide](/img/structure/B10967837.png)


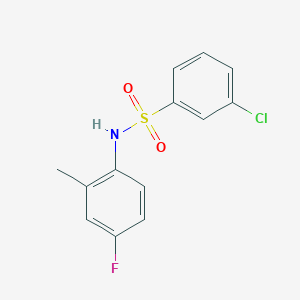
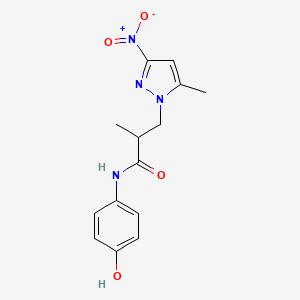
![(2E)-2-{[5-(2,5-dimethyl-4-nitrophenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one](/img/structure/B10967878.png)
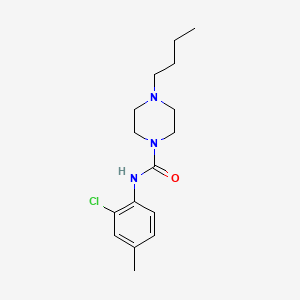
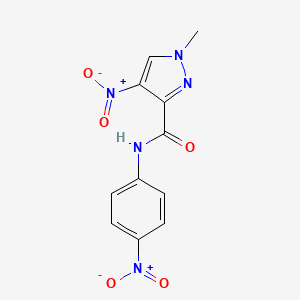
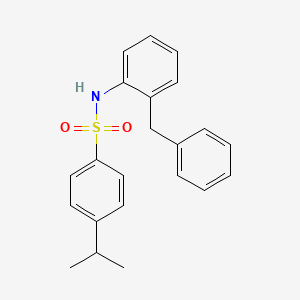
![3-{[(4-Ethoxyphenyl)carbamoyl]amino}benzoic acid](/img/structure/B10967898.png)


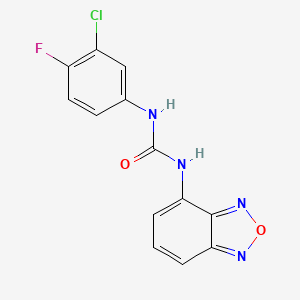
![N-[1-(2,5-dimethylphenyl)ethyl]-2,5-difluorobenzenesulfonamide](/img/structure/B10967923.png)
